1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a triazolopyrimidine core with a piperazine moiety, making it a versatile candidate for various biological applications.
Preparation Methods
The synthesis of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the triazolopyrimidine scaffold.
Introduction of the Piperazine Moiety: The triazolopyrimidine intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final compound.
Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, thereby blocking its activity and preventing tumor cell proliferation.
Comparison with Similar Compounds
1-{6-BENZYL-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyrimidine scaffold but different functional groups.
Tricyclazole: A compound with a triazolopyrimidine core used as a fungicide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-benzyl-7-(4-ethylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-23-9-11-24(12-10-23)18-17(13-16-7-5-4-6-8-16)15(2)22-19-20-14-21-25(18)19/h4-8,14H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQBKIKEOCZFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=NC=NN23)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.